Product packaging for 2-((Chloromethoxy)methyl)furan(Cat. No.:CAS No. 88023-80-7)

2-((Chloromethoxy)methyl)furan

Cat. No.: B3359930
CAS No.: 88023-80-7
M. Wt: 146.57 g/mol
InChI Key: OYFFTCQKJYUMOV-UHFFFAOYSA-N
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Description

2-((Chloromethoxy)methyl)furan is a furan-based chemical compound with the CAS Registry Number 88023-80-7 . Its molecular formula is C6H7ClO2, and it has a calculated molecular weight of 146.57 g/mol . This structure features both a furan ring and a chloromethoxy moiety, making it a versatile bifunctional intermediate in synthetic organic chemistry. Researchers can utilize this compound as a building block for the synthesis of more complex molecules, particularly through reactions at its reactive chloromethyl group. Potential research applications include its use in polymer science, the development of new materials, and the construction of pharmacologically active molecules for exploratory studies. As with all compounds of this nature, proper safety protocols should be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClO2 B3359930 2-((Chloromethoxy)methyl)furan CAS No. 88023-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethoxymethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-5-8-4-6-2-1-3-9-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFFTCQKJYUMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521222
Record name 2-[(Chloromethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88023-80-7
Record name 2-[(Chloromethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloromethyl Substituted Furan Derivatives

Biomass-Derived Synthesis Routes

The conversion of abundant and renewable biomass into valuable chemical entities is a cornerstone of green chemistry. Furan (B31954) derivatives, in particular, are accessible from the carbohydrate components of lignocellulosic biomass.

Dehydration of Hexose and Pentose (B10789219) Sugars to Furan Precursors

The foundational step in the biomass-to-furan pathway is the acid-catalyzed dehydration of sugars. rsc.orgrsc.org Hexose sugars, such as fructose (B13574) and glucose, undergo dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org Similarly, pentose sugars, like xylose and arabinose, are converted to furfural (B47365). rsc.orgrsc.org These reactions involve the removal of three water molecules from the sugar backbone. rsc.orgrsc.org

The dehydration process is complex and can be influenced by various factors, including the type of sugar, catalyst, solvent, and reaction temperature. rsc.orgmdpi.com For instance, the dehydration of ketoses like fructose is generally faster and more selective towards HMF compared to aldoses like glucose. rsc.org The latter often requires an initial isomerization step to fructose, which can be facilitated by Lewis acidic catalysts. mdpi.com The reaction pathways for the formation of HMF from hexoses and furfural from pentoses are depicted below:

Hexose (e.g., Fructose, Glucose) → 5-Hydroxymethylfurfural (HMF) + 3 H₂O

Pentose (e.g., Xylose) → Furfural + 3 H₂O

Undesired side reactions, such as rehydration of HMF to levulinic acid and formic acid, and the formation of insoluble polymers known as humins, can limit the yield of the desired furan precursors. mdpi.com

Direct Synthesis from Carbohydrates with Chlorinating Agents

A more direct route to chloromethyl-substituted furans involves the treatment of carbohydrates with a chlorinating agent in the presence of an acid catalyst. This approach circumvents the isolation of HMF, directly yielding 5-(chloromethyl)furfural (CMF). Hydrochloric acid (HCl) is commonly employed as both the acid catalyst for dehydration and the chlorine source for the subsequent substitution reaction. mdpi.com

The synthesis of CMF from fructose has been reported with high yields (up to 80%) at mild reaction conditions using a biphasic system with solvents like chloroform (B151607) or dichloromethane (B109758) for in situ extraction. mdpi.com The reaction proceeds via the formation of HMF, which is then chlorinated in an SN1-type mechanism. researchgate.net While the exact location of the chlorination (aqueous or organic phase) is debated, evidence suggests it is more likely to occur in the organic phase, as CMF yields are linked to the partitioning of HMF into this phase. researchgate.net

From CMF, the target compound 2-((chloromethoxy)methyl)furan can be synthesized, although specific details on this direct conversion are less prevalent in the literature. It is more common to see CMF used as a precursor for other valuable chemicals. For example, CMF can be converted to 5-(chloromethyl)furan-2-carbonyl chloride, a useful intermediate for furoate ester biofuels and polymers. rsc.org

Catalytic Systems for Enhanced Selectivity and Yield

The efficiency and selectivity of converting biomass-derived sugars into furan derivatives are heavily reliant on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been extensively investigated to optimize these transformations.

Homogeneous acid catalysts, such as mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., p-toluenesulfonic acid), are effective in promoting the dehydration of sugars. nih.gov They offer high catalytic activity due to the excellent contact between the catalyst and reactants in a single phase. nih.gov For instance, various homogeneous catalysts have been reported to produce HMF from biomass with yields ranging from 18% to 90%. nih.gov However, the use of homogeneous catalysts presents challenges in terms of catalyst separation, recovery, and potential corrosion issues. researchgate.net

To overcome the limitations of homogeneous catalysts, solid acid catalysts have gained significant attention. researchgate.net These heterogeneous catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive. researchgate.net A variety of materials have been explored, including:

Zeolites: These crystalline aluminosilicates possess well-defined pore structures and Brønsted acidity, making them effective for shape-selective catalysis. nih.gov Mesoporous zeolites are particularly advantageous as they can accommodate larger sugar molecules. nih.gov

Ion-exchange resins: Sulfonic acid-functionalized resins are commonly used as solid acid catalysts. researchgate.net

Metal oxides: Sulfonated metal oxides have shown catalytic activity in these reactions. researchgate.net

Carbon-based catalysts: These materials can be functionalized with acidic groups to act as catalysts. researchgate.net

Heteropolyacids (HPAs): These compounds, containing metal atoms like tungsten or molybdenum, possess strong Brønsted acidity and can be used as recyclable acid catalysts. nih.gov

The choice of heterogeneous catalyst can significantly influence the reaction pathway and product distribution. For example, in the conversion of HMF, different metal catalysts can lead to various products, including 2,5-dimethylfuran (B142691) (DMF), a promising biofuel. acs.org

Commonly used organic solvents for this purpose include methyl isobutyl ketone (MIBK), butanol, and tetrahydrofuran (B95107) (THF). nih.gov The partitioning of the furan derivative between the two phases is a critical factor, and the addition of salts like NaCl can enhance this partitioning into the organic phase. nih.gov Biphasic systems have been successfully applied to the production of both HMF and furfural, as well as CMF, from various biomass feedstocks. mdpi.comnih.gov For instance, high yields of CMF have been achieved from fructose in aqueous-dichloromethane or aqueous-toluene biphasic systems. mdpi.com

Targeted Synthesis from Furanic Alcohols

A primary route to obtaining chloromethyl furans is through the targeted synthesis from furanic alcohols, most notably furfuryl alcohol. This precursor, readily available from the dehydration of pentose sugars, serves as a key starting material.

The conversion of furfuryl alcohol to 2-(chloromethyl)furan (B1296002), also known as furfuryl chloride, is a fundamental transformation in furan chemistry. This process involves the substitution of the hydroxyl group on the methylene (B1212753) bridge with a chlorine atom. The reaction is typically achieved through chlorination, where furfuryl alcohol is treated with a suitable chlorinating agent. prepchem.com The resulting 2-(chloromethyl)furan is a reactive intermediate, valued for its ability to undergo various nucleophilic substitution reactions. nih.gov

A variety of reagents and conditions have been developed for the chlorination of furfuryl alcohol, each with specific advantages concerning yield, selectivity, and industrial applicability. The choice of reagent is critical as the furan ring is sensitive to strongly acidic conditions, which can lead to polymerization and other side reactions.

Commonly employed chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and concentrated hydrochloric acid. The reaction with thionyl chloride, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is a classic method. Another approach involves the use of chlorine gas in a controlled manner. For instance, an industrial method describes the chlorination of a furfuryl alcohol intermediate in a methanol-water solution at low temperatures, specifically below -8 °C, to manage the reaction's exothermicity and improve selectivity. acs.org

More modern and milder reagents have also been explored to enhance reaction control. These include imide-based reagents such as N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which can act as sources of electrophilic chlorine under catalytic conditions. sciengine.com Triphosgene, a safer alternative to phosgene (B1210022) gas, has also been identified as an efficient chlorinating agent for converting alcohols to chlorides. researchgate.net

The table below summarizes various chlorination methods for the synthesis of 2-(chloromethyl)furan from furfuryl alcohol.

ReagentSolventTemperatureKey Features
Thionyl Chloride (SOCl₂)Pyridine / Chloroform-40°C to 0°CStandard laboratory method; base scavenges HCl.
Chlorine Gas (Cl₂)Methanol (B129727) / Water< -8°CIndustrial process; requires careful temperature control. acs.org
N-Chlorosuccinimide (NCS)VariousMildCatalytic; offers high selectivity. sciengine.com
TriphosgeneVariousMildEfficient and safer alternative to phosgene. researchgate.net

Synthesis of Functionalized Chloromethylfuran Esters

Functionalized chloromethylfuran esters are valuable intermediates, particularly in the synthesis of pharmaceuticals and specialty polymers. Their synthesis often involves the esterification of a corresponding chloromethylfurancarboxylic acid, a process that can be influenced by several molecular factors.

The synthesis of esters such as methyl 5-(chloromethyl)furan-2-carboxylate and ethyl 5-(chloromethyl)furan-2-carboxylate demonstrates a common pathway. A highly effective method involves the initial conversion of 5-(chloromethyl)furfural (CMF) into its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). This is achieved through oxidation with an agent like tert-butyl hypochlorite. The resulting acid chloride is a highly reactive intermediate that can be directly esterified by reacting it with an appropriate alcohol without the need for extensive purification.

For example, the synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate is accomplished by reacting CMFCC with ethanol (B145695) at 50°C, achieving high yields over the two steps. Similarly, the methyl ester can be prepared under mild conditions by reacting CMFCC with methanol in the presence of a stoichiometric amount of a weak base like potassium carbonate at room temperature.

The efficiency and feasibility of the esterification process are significantly governed by both steric and electronic factors. The reactivity of the carbonyl carbon in the acid chloride intermediate is high, but the accessibility of this site to the incoming alcohol nucleophile can be hindered by bulky substituents.

This is clearly illustrated when comparing the synthesis of different alkyl esters of 5-(chloromethyl)furan-2-carboxylic acid. The formation of less sterically hindered esters, such as the methyl and ethyl esters, proceeds readily under mild conditions. However, the synthesis of more sterically demanding esters, like tert-butyl 5-(chloromethyl)furan-2-carboxylate, is more challenging. Simple mixing of the acid chloride with warm tert-butanol (B103910) does not yield the desired product, and even the use of a strong base like potassium tert-butoxide is ineffective, highlighting the significant steric hindrance posed by the bulky t-butyl group which prevents effective nucleophilic attack on the carbonyl carbon. This demonstrates that less sterically hindered alcohols are much more effective reactants for this specific esterification.

The table below outlines the synthesis of different furoate esters and the influence of steric hindrance.

Target EsterAlcoholReaction ConditionsOutcomeSteric Influence
Methyl 5-(chloromethyl)furan-2-carboxylateMethanolK₂CO₃, room temp, 2 hHigh Yield (96%)Low
Ethyl 5-(chloromethyl)furan-2-carboxylateEthanol50°C, 6 hHigh Yield (82%)Low
tert-Butyl 5-(chloromethyl)furan-2-carboxylatet-ButanolWarm t-butanol or K-t-butoxideNo reactionHigh

Production of Bis(chloromethyl)furan Derivatives

Bis(chloromethyl)furan derivatives, particularly 2,5-bis(chloromethyl)furan, are important monomers for the synthesis of furan-based polymers and serve as precursors for other difunctional furan compounds. Their synthesis typically starts from a corresponding furanic diol.

The preparation of 2,5-bis(chloromethyl)furan can be effectively achieved from furan-2,5-dimethanol. A well-established laboratory method involves dissolving the diol in a dry solvent like chloroform along with a base, such as pyridine. prepchem.com The solution is cooled to a low temperature (e.g., -40°C), and a solution of thionyl chloride in the same solvent is added dropwise. prepchem.com The pyridine acts as a scavenger for the hydrochloric acid produced during the reaction, preventing acid-catalyzed degradation of the furan ring. After the reaction is complete, the mixture is worked up to isolate the product, which can be purified by vacuum distillation to yield a colorless liquid that solidifies at room temperature. prepchem.com This method provides a good yield (around 75%) of the desired 2,5-bis(chloromethyl)furan. prepchem.com This compound is a key intermediate, for example, in the synthesis of 2,5-bis(tetrahydrothiopheniomethyl)furan dichloride, a monomer used in polymerization reactions. acs.org

Synthetic Approaches for 2,5-Bis(chloromethyl)furan

The synthesis of 2,5-bis(chloromethyl)furan (BCMF), a significant derivative of furan, is a focal point of research due to its role as a precursor in the production of various valuable chemicals and materials. The primary synthetic routes to BCMF involve the chemical transformation of other furan-based platform molecules, most notably 5-hydroxymethylfurfural (HMF) and furan-2,5-dimethanol.

One established method involves the direct chlorination of furan-2,5-dimethanol. In a typical procedure, furan-2,5-dimethanol is dissolved in a dry solvent like chloroform, often in the presence of a base such as pyridine. prepchem.com A chlorinating agent, commonly thionyl chloride (SOCl₂), is then added dropwise at low temperatures (e.g., -40°C). prepchem.com The reaction mixture is carefully controlled and gradually warmed before being quenched with ice water. prepchem.com Following extraction and purification, which may include vacuum distillation, BCMF is obtained as a colorless liquid that solidifies at room temperature, with reported yields around 75%. prepchem.com

Another significant pathway originates from 5-chloromethylfurfural (B124360) (CMF), which itself can be derived directly from biomass. sciengine.com CMF can be converted to 2,5-bis(hydroxymethyl)furan (BHMF), which then serves as a direct precursor to BCMF. sciengine.comresearchgate.net The conversion of CMF to BHMF can be achieved through a two-step process involving hydrolysis followed by hydrogenation, or more efficiently via a one-pot synthesis using catalysts like Ru/CuOx, which has demonstrated high yields of up to 91% for BHMF. sciengine.commdpi.com Once BHMF is synthesized, it can be subjected to chlorination conditions similar to those used for furan-2,5-dimethanol to yield BCMF.

Starting MaterialReagentsSolventYieldReference
Furan-2,5-dimethanolThionyl chloride, PyridineChloroform75% prepchem.com

This table presents data from a specific synthetic example and yields may vary based on reaction scale and conditions.

Challenges in Selective Dichloromethylation

Achieving selective dichloromethylation at the 2 and 5 positions of the furan ring to produce BCMF is accompanied by several challenges. The primary difficulties stem from the reactivity of the furan ring and the intermediates formed during the synthesis, which can lead to undesired side reactions and the formation of byproducts.

A major challenge is the potential for polymerization and the formation of humins, which are dark, polymeric byproducts. sciengine.comuliege.be The acidic conditions often required for dehydration and chlorination reactions can promote these side reactions, particularly when starting from carbohydrates or HMF. sciengine.comuliege.be The high reactivity of HMF itself makes it prone to such undesirable pathways, which complicates its separation, purification, and storage. sciengine.com

Furthermore, controlling the regioselectivity of the reaction is crucial. The electronic properties of the furan ring dictate that electrophilic substitution, such as chloromethylation, preferentially occurs at the C2 and C5 positions. However, achieving bis-substitution without side reactions or the formation of mono-substituted intermediates requires careful optimization of reaction conditions. studysmarter.co.uk Incomplete reactions can lead to a mixture of mono- and di-substituted products, necessitating complex purification steps.

Another challenge lies in the stability of the intermediates and the final product. For instance, when CMF is used as a starting point for BHMF, the intermediate HMF is known to be thermally labile and unstable under both acidic and alkaline conditions. sciengine.com This instability can lead to lower yields and the formation of impurities. The use of a biphasic reaction system, where the product is continuously extracted into an organic phase, is one strategy employed to mitigate these degradation reactions and improve yields. mdpi.com

The generation of dichloromethyl radicals from sources like chloroform has been explored for the functionalization of other organic molecules, but controlling such radical reactions for the selective synthesis of BCMF presents its own set of difficulties, including managing reaction rates and preventing over-reaction or undesired coupling products. researchgate.net

The table below outlines some of the key challenges and potential mitigation strategies in the synthesis of chloromethylated furans.

ChallengeDescriptionPotential Mitigation StrategyReference
Humin FormationPolymerization of reactants/intermediates under acidic conditions, forming insoluble byproducts.Use of biphasic reaction systems; careful control of pH and temperature. sciengine.comuliege.be
Product/Intermediate InstabilityThermal and chemical degradation of key compounds like HMF.Continuous extraction of product; one-pot syntheses to minimize handling of unstable intermediates. sciengine.commdpi.com
Incomplete ReactionFormation of a mixture of mono- and di-substituted furan derivatives.Optimization of stoichiometry, reaction time, and temperature. studysmarter.co.uk
Side ReactionsUndesired reactions such as etherification when alcohols are present as solvents or byproducts.Selection of non-reactive solvents; use of highly selective catalysts. ncsu.edu

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a molecule such as 2-((Chloromethoxy)methyl)furan, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to confirm the connectivity of all atoms. However, specific NMR data for this compound are not available in the reviewed literature.

Proton NMR for Methylene (B1212753) and Furan (B31954) Ring Proton Analysis

Proton (¹H) NMR spectroscopy would be utilized to identify the chemical shifts and coupling patterns of the protons in this compound. This would include the distinct signals for the protons on the furan ring and the methylene protons of the chloromethoxy and methyl groups. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent protons, thus helping to piece together the molecular structure. Despite the utility of this technique, no ¹H NMR spectra for this compound have been reported in the searched scientific databases.

Carbon-13 NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the elucidation of the carbon skeleton. The chemical shifts of these signals would provide information about the functional groups attached to each carbon. A literature search did not yield any published ¹³C NMR data for this specific compound.

2D NMR Techniques for Connectivity Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for confirming the connectivity between atoms. A COSY spectrum would establish the correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. These analyses would provide unambiguous confirmation of the structure of this compound. At present, no 2D NMR studies for this compound are available in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the C-O-C stretches of the furan ring and the ether linkage, C-H stretches of the furan ring and methylene groups, and the C-Cl stretch of the chloromethyl group. A thorough search of spectroscopic databases did not uncover any published IR or Raman spectra for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and can offer insights into the compound's structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of its various bonds. No mass spectrometry data for this compound could be located in the available scientific literature.

Kinetic Studies for Reaction Rate Determination and Mechanism Validation

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By measuring reaction rates under various conditions (e.g., temperature, concentration, solvent), one can determine the rate law, activation parameters (activation energy, enthalpy, and entropy of activation), and validate or refute a proposed mechanistic pathway. libretexts.org For this compound, kinetic studies are particularly important for understanding its stability and reactivity, especially in nucleophilic substitution reactions where SN1 and SN2 pathways are possible. libretexts.orglibretexts.org

The rate of a reaction is typically expressed by a rate law, which for a bimolecular reaction between substrate 'A' (e.g., this compound) and nucleophile 'B' often takes the form: Rate = k[A]m[B]n, where 'k' is the rate constant and 'm' and 'n' are the reaction orders. libretexts.org Determining these orders is a primary goal of kinetic analysis.

A study on the closely related compound, 5-(Chloromethyl)furfural (CMF), converting to 5-(Methoxymethyl)furfural (MMF) in methanol (B129727) provides a relevant example of kinetic modeling. cetjournal.it This reaction is a nucleophilic substitution at the chloromethyl group, analogous to reactions expected for this compound. A simplified kinetic model was developed to describe the reaction trends, demonstrating that increasing temperature reduced the required reaction time while maintaining high product yields. cetjournal.it

Experimental data from kinetic studies on various furan derivatives can provide insight into the expected reactivity of this compound. For example, rate coefficients for gas-phase reactions of different furanaldehydes with chlorine atoms have been determined, showing the reactions to be very fast. researchgate.net Similarly, theoretical studies on the thermal decomposition of compounds like 5-methyl-2-ethylfuran have calculated temperature- and pressure-dependent rate constants for various reaction pathways. mdpi.com These studies highlight the importance of both experimental measurement and computational modeling in determining reaction kinetics. mdpi.comnih.govrsc.org

The table below presents a compilation of experimentally determined second-order rate constants for nucleophilic substitution reactions of various substrates, illustrating the range of reactivities and the type of data obtained from kinetic studies.

Table 2: Experimentally Determined Second-Order Rate Constants (k) for Selected Nucleophilic Substitution Reactions.
SubstrateNucleophileSolvent/ConditionsRate Constant (k) [M⁻¹s⁻¹]Reference
Chlorpyrifos-methylHS⁻Aqueous, pH 5-92.2 (± 0.1) x 10⁻³ nih.gov
Chlorpyrifos-methylS₂O₃²⁻Aqueous, pH 5-91.0 (± 0.1) x 10⁻³ nih.gov
Chlorpyrifos-methylPolysulfides (Sₙ²⁻)Aqueous, pH 5-93.1 (± 0.3) x 10⁻² nih.gov
Chlorpyrifos-methylPhS⁻Aqueous, pH 5-92.1 (± 0.2) x 10⁻² nih.gov
Benzenesulfonyl chloride³⁶Cl⁻Acetonitrile, 25°C1.29 (± 0.01) x 10⁻⁴ mdpi.com
p-Toluenesulfonyl chloride³⁶Cl⁻Acetonitrile, 25°C3.80 (± 0.01) x 10⁻⁵ mdpi.com

By combining high-throughput computational screening to identify promising reaction pathways with rigorous kinetic studies to determine reaction rates and validate mechanisms, a comprehensive understanding of the chemical behavior of this compound can be achieved.

Monomers for Bio-based Polymers and Resins

The aromatic and rigid structure of the furan ring makes it an excellent candidate for incorporation into polymer backbones, often imparting enhanced thermal and mechanical properties compared to their aliphatic or even some petroleum-based aromatic counterparts.

One of the most promising applications of furan derivatives is in the production of Polyethylene (B3416737) Furanoate (PEF), a bio-based polyester (B1180765) that is positioned as a direct competitor to the widely used petroleum-derived polyethylene terephthalate (B1205515) (PET). The primary furan-based monomer for PEF is 2,5-furandicarboxylic acid (FDCA). nih.govgoogle.com FDCA is typically synthesized through the oxidation of HMF. nih.gov

The polycondensation of FDCA with ethylene (B1197577) glycol yields PEF. researchgate.netmorressier.com This bioplastic exhibits superior gas barrier properties, with significantly lower permeability to oxygen, carbon dioxide, and water vapor compared to PET, making it highly suitable for food and beverage packaging. researchgate.netresearchgate.net Furthermore, life-cycle assessments have indicated that the production of PEF from bio-based FDCA can lead to substantial reductions in greenhouse gas emissions and non-renewable energy consumption when compared to the production of PET. researchgate.net

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Monomers 2,5-Furandicarboxylic acid (FDCA), Ethylene GlycolPurified Terephthalic Acid (PTA), Ethylene Glycol
Source Bio-basedPetroleum-based
Glass Transition Temperature (Tg) ~85-90 °C~70-80 °C
Melting Temperature (Tm) ~210-215 °C~250-260 °C
Gas Barrier (relative to PET) O2: ~10x better, CO2: ~19x better, H2O: ~2x better-

This table presents a comparison of key properties between PEF and PET.

Research has also explored the synthesis of other furan-based polyesters by reacting FDCA with different diols, such as 1,3-propanediol (B51772) to produce poly(propylene 2,5-furandicarboxylate) (PPF) and 1,4-butanediol (B3395766) for poly(butylene 2,5-furandicarboxylate) (PBF), expanding the range of properties and applications for furan-based bioplastics. ncsu.educhemrxiv.org

Furan derivatives also serve as precursors for the synthesis of other important classes of polymers, including polyurethanes and epoxy resins. The key intermediate for these applications is often 2,5-bis(hydroxymethyl)furan (BHMF), a diol that can be produced by the reduction of HMF. acs.orgncsu.edu

Polyurethanes: Furan-based diols like BHMF can be used as the polyol component in the synthesis of polyurethanes. researchgate.netncsu.edu These diols react with isocyanates to form the characteristic urethane (B1682113) linkages. The incorporation of the furan ring into the polyurethane backbone can enhance the thermal stability and mechanical properties of the resulting material. researchgate.net Non-isocyanate routes to furan-based polyurethanes are also being developed, which involve the reaction of furan diols with dicarbamates through transurethanization reactions, offering a more sustainable and safer alternative to traditional polyurethane synthesis. researchgate.net

Epoxy Resins: Furan-based epoxy resins are being investigated as renewable alternatives to conventional bisphenol A (BPA)-based epoxies. ncsu.edumdpi.com The synthesis of furan-based epoxy resins can be achieved by reacting furan-containing molecules with epichlorohydrin. For example, BHMF can be converted into a diepoxy monomer. acs.org These bio-based epoxy resins, when cured, can exhibit high tensile strength, good chemical resistance, and dimensional stability. ncsu.edu The aromatic nature of the furan ring can also contribute to increased char yield at high temperatures, which can improve the fire retardancy of the material. ncsu.edu

The conjugated system of the furan ring makes it an attractive building block for the development of optically and electronically active polymers. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One example of such a polymer is poly(2,5-furanovinylene) (PFV). Research into conjugated polymers containing furan units has demonstrated their potential for electronic applications. For instance, a conjugated aromatic poly[(furan-2,5-diyl)-co-(benzylidene)] has been synthesized and shown to have an optical band gap of 2.2 eV, indicating its semiconducting nature. researchgate.netresearchgate.net The electronic properties of these polymers can be tuned by modifying their chemical structure, for example, by introducing different substituents on the furan ring or the vinylene linkage. The synthesis of such polymers often involves polycondensation reactions that create extended conjugated systems.

Intermediates for Biofuels and Green Solvents

In addition to their role in polymer science, furan derivatives are pivotal intermediates in the production of next-generation biofuels and environmentally benign solvents. The conversion of biomass-derived furans into liquid transportation fuels is a key area of research in the development of a sustainable energy portfolio.

2,5-Dimethylfuran (B142691) (DMF) is a promising biofuel candidate with several advantages over ethanol (B145695), including a higher energy density, a higher boiling point, and insolubility in water. acs.org The primary route for DMF production is the hydrodeoxygenation (HDO) of HMF. nih.govmanchester.ac.uk This process typically involves the use of a heterogeneous catalyst to remove the oxygen atoms from the HMF molecule.

The conversion of HMF to DMF proceeds through a series of hydrogenation and hydrogenolysis steps. nih.gov A variety of catalytic systems have been developed for this transformation, often utilizing noble metals like palladium, platinum, and ruthenium, as well as more abundant transition metals such as copper, nickel, and cobalt. researchgate.netmdpi.com The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of DMF. nih.gov

Property2,5-Dimethylfuran (DMF)EthanolGasoline
Energy Density (MJ/L) 31.521.232.0
Boiling Point (°C) 92-947830-225
Water Solubility InsolubleMiscibleInsoluble
Research Octane Number (RON) 11910791-99

This table provides a comparative overview of the properties of DMF, ethanol, and gasoline.

Furan derivatives can also be converted into long-chain alkanes, which are suitable for use as diesel and jet fuel. This is typically achieved through a series of reactions that involve aldol (B89426) condensation to increase the carbon chain length, followed by hydrodeoxygenation to remove the oxygen atoms and saturate the molecule. mdpi.com

For example, furan or furfural (B47365) can undergo aldol condensation with ketones or other aldehydes to form larger molecules containing furan rings. ncsu.edu These larger intermediates are then subjected to HDO over a bifunctional catalyst, which typically has both metal sites for hydrogenation and acidic sites for dehydration and ring-opening. mdpi.comacs.org This process can be tailored to produce alkanes of specific chain lengths, making it a versatile platform for the production of various fuel fractions from biomass. mdpi.com The development of efficient and robust catalysts is crucial for the economic viability of this route to renewable transportation fuels. ncsu.edu

This compound and Its Derivatives: Versatile Building Blocks in Modern Organic Synthesis

Derivatives of this compound, particularly those stemming from the bio-based platform molecule 5-(chloromethyl)furfural (CMF), are emerging as highly versatile intermediates in the synthesis of a wide array of valuable organic compounds. acs.orgresearchgate.net The inherent reactivity of the furan ring, combined with the strategic placement of a chloromethyl group, unlocks diverse synthetic pathways to specialty chemicals, complex heterocyclic systems, and innovative materials. This article explores the significant applications of these furanic compounds as chemical building blocks and precursors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((Chloromethoxy)methyl)furan, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Reaction of formaldehyde with 1,1,1,3,3,3-hexafluoro-2-propanol under acidic catalysis, achieving ~87% yield .
  • Route 2 : Chlorination of hydroxymethyl-substituted furan precursors using chlorinating agents (e.g., SOCl₂ or PCl₃) in anhydrous solvents (e.g., DCM), yielding ~76% .
  • Critical Factors : Temperature control (0–25°C), solvent polarity, and stoichiometric excess of chlorinating agents significantly impact yield. Competing side reactions (e.g., over-chlorination) require quenching protocols to isolate the product.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond angles and distances (e.g., C-O-C linkages). Monoclinic systems (e.g., P21/c) with unit cell parameters (a = 8.5380 Å, b = 17.3111 Å) are typical for furan derivatives .
  • NMR Spectroscopy : ¹H NMR shows distinct signals for the chloromethoxy group (δ 3.8–4.2 ppm) and furan protons (δ 6.2–7.5 ppm). ¹³C NMR confirms substitution patterns via deshielded carbons adjacent to electronegative groups .
  • HRESI-MS : Validates molecular weight (e.g., m/z 176.02 for [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or electrophilic substitution reactions?

  • Methodological Answer :

  • Diels-Alder Reactivity : The electron-withdrawing chloromethoxy group activates the furan ring as a diene. Computational studies (DFT) show enhanced electrophilicity at the β-position, favoring cycloaddition with dienophiles like methyl acrylate (ΔG‡ ~25 kcal/mol) .
  • Electrophilic Substitution : Chloromethoxy directs electrophiles (e.g., Br₂) to the α-position of the furan ring. Kinetic studies (UV-Vis monitoring) reveal a second-order rate dependence on electrophile concentration .

Q. How do solvent systems and catalysts influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Palladium Catalysis : Pd(PPh₃)₄ in polar aprotic solvents (DMF or THF) promotes Suzuki-Miyaura coupling at the furan’s α-position. Steric hindrance from the chloromethoxy group disfavors β-coupling (yield ratio α:β = 4:1) .
  • Solvent Effects : Green solvents (e.g., glycerol) enhance regioselectivity by stabilizing transition states through H-bonding interactions, as shown in kinetic isotope experiments .

Q. What computational models predict the stability and degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • DFT/MD Simulations : Predict hydrolysis at acidic pH (pH < 3), where the chloromethoxy group undergoes SN2 displacement by water. Activation energy (Ea) for hydrolysis is ~18 kcal/mol .
  • Degradation Products : LC-MS identifies furan-3-carboxylic acid and HCl as primary breakdown products under basic conditions (pH > 10) .

Q. How can contradictions in reported synthetic yields (76–87%) be resolved through experimental design?

  • Methodological Answer :

  • DoE (Design of Experiments) : Multivariate analysis (e.g., ANOVA) identifies critical parameters. For example, excess formaldehyde in Route 1 reduces byproduct formation (p < 0.05) .
  • In Situ Monitoring : Real-time IR spectroscopy tracks intermediate formation, enabling optimization of reaction time and reagent stoichiometry .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.